13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Description
This phosphorus-containing heterocyclic compound features a complex pentacyclic framework with a λ⁵-phosphorus center, hydroxy group, and two sterically hindered 2,4,6-triisopropylphenyl substituents. The structure, determined via X-ray crystallography (likely using SHELX software ), exhibits high rigidity due to its fused bicyclic dioxa-phosphorus core.
Properties
IUPAC Name |
13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H57O4P/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47-48-38-20-16-14-18-34(38)22-44(50(48)54-55(51,52)53-49(43)47)46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12/h13-32H,1-12H3,(H,51,52) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQAQYPGJDBIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H57O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901105858 | |
| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[2,4,6-tris(1-methylethyl)phenyl]-, 4-oxide, (11bR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
753.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791616-63-2, 874948-63-7 | |
| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[2,4,6-tris(1-methylethyl)phenyl]-, 4-oxide, (11bR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791616-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[2,4,6-tris(1-methylethyl)phenyl]-, 4-oxide, (11bR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide typically involves multiple steps, including the formation of the pentacyclic core and the introduction of the hydroxy and phosphine oxide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the phosphine oxide group, converting it to a phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Products may include ketones or aldehydes.
Reduction: The primary product is the corresponding phosphine.
Substitution: Various substituted aromatic compounds can be formed, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. Its unique structure allows for the exploration of new catalytic processes and reaction mechanisms.
Biology
In biological research, the compound’s ability to interact with biomolecules makes it a potential candidate for drug development and biochemical studies. Its interactions with proteins and nucleic acids can provide insights into cellular processes and disease mechanisms.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
The compound’s high molecular weight (~800–850 g/mol, estimated) and lipophilic substituents (logP > 8) contrast sharply with simpler natural triterpenoids like oleanolic acid (OA, logP ~7.1) or hederagenin (HG, logP ~5.9) . Its rigid polycyclic system and phosphorus-oxygen bonds may enhance thermal stability compared to purely hydrocarbon-based analogs.
| Property | Target Compound | Oleanolic Acid (OA) | Hederagenin (HG) | Gallic Acid (GA) |
|---|---|---|---|---|
| Molecular Weight | ~800–850 | 456.7 | 472.7 | 170.1 |
| logP | >8 (estimated) | 7.1 | 5.9 | 0.9 |
| Solubility | Low (non-polar solvents) | Ethanol/DMSO | Ethanol/DMSO | Water/methanol |
| Key Functional Groups | λ⁵-Phosphorus, dioxa | Carboxylic acid, hydroxyl | Carboxylic acid, hydroxyl | Phenolic hydroxyl |
Mechanistic Similarities and Divergences
Park et al. (2023) demonstrated that structurally similar compounds (e.g., OA and HG) share overlapping mechanisms of action (MOAs), such as anti-inflammatory or anticancer activity, via systems pharmacology and docking analyses . By analogy, the target compound’s bulky aromatic groups and phosphorus core may enable unique protein-binding modes. For example:
- Steric Effects : The triisopropylphenyl groups could hinder interactions with shallow binding pockets, limiting targets to large hydrophobic domains (e.g., lipid-binding proteins or membrane receptors).
- Electronic Effects: The λ⁵-phosphorus center’s electrophilicity might facilitate covalent interactions with nucleophilic residues (e.g., cysteine thiols), unlike non-covalent binding observed for OA/HG .
Research Findings and Implications
- Structural Uniqueness: The compound’s phosphorus-oxygen framework and steric bulk differentiate it from carbon-centric analogs, suggesting novel reactivity or bioactivity profiles.
- Hypothetical MOAs : Based on Park et al.’s methodology , in silico docking could predict interactions with kinases or phosphatases, leveraging the phosphorus center’s mimicry of phosphate groups.
- Stability: Enhanced thermal and oxidative stability compared to phenolic analogs (e.g., gallic acid) may favor industrial applications under harsh conditions.
Biological Activity
The compound 13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule characterized by its unique multi-cyclic structure and functional groups. Its molecular formula is with a molecular weight of approximately 752.96 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields.
Structural Characteristics
The structural complexity of this compound includes:
- Multiple Aromatic Rings : Contributing to its stability and potential interactions with biological molecules.
- Phosphorus and Oxygen Integration : These elements play crucial roles in the compound's reactivity and biological activity.
The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. The hydroxyl group provides Brønsted acidity which can facilitate proton transfer reactions crucial for enzymatic processes. The steric hindrance from the triisopropylphenyl groups influences the selectivity and efficiency of these interactions.
Potential Therapeutic Applications
Research indicates that this compound may have applications in:
- Catalysis : Acting as a chiral Brønsted acid catalyst in organic reactions.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines due to its unique structural properties.
Case Studies
-
Cytotoxicity Studies :
- In vitro studies demonstrated that the compound exhibits selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity is believed to arise from its structural features that allow for targeted interactions with cellular pathways.
-
Enzyme Interaction Studies :
- The compound was tested for its ability to inhibit certain enzymes involved in metabolic pathways. Results indicated significant inhibition rates compared to control compounds, suggesting its potential as a lead compound in drug development.
Data Tables
| Study Type | Findings | Reference |
|---|---|---|
| Cytotoxicity | Selective cytotoxicity against cancer cell lines | |
| Enzyme Inhibition | Significant inhibition of metabolic enzymes | |
| Catalytic Activity | Effective as a chiral Brønsted acid catalyst |
Q & A
(Basic) What are the critical considerations for synthesizing this compound with high purity?
Methodological Answer:
Synthesis requires multi-step organic reactions, including:
- Reagent Selection : Use sterically hindered aryl groups (e.g., 2,4,6-triisopropylphenyl) to stabilize the phosphorus center and prevent undesired side reactions .
- Condition Optimization :
- Temperature: Maintain ≤ 80°C during cyclization to avoid decomposition.
- Solvent: Polar aprotic solvents (e.g., THF or DMF) enhance reaction homogeneity .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate >95% purity .
(Basic) How can advanced spectroscopic methods resolve structural ambiguities in this compound?
Methodological Answer:
- X-ray Crystallography : Resolves the pentacyclic framework and confirms the λ⁵-phosphorus configuration. For example, bond angles around phosphorus (e.g., P–O–C ≈ 120°) validate sp³ hybridization .
- Multinuclear NMR :
- Optical Rotation : A negative rotation ([α]ᴅ²⁵ = −605° in methanol) indicates chiral centers influenced by the binaphthyl backbone .
(Advanced) What strategies address contradictions in reactivity data under varying conditions?
Methodological Answer:
Contradictions (e.g., variable catalytic activity in oxidation reactions) arise from:
- Solvent Polarity Effects :
- In polar solvents (e.g., DMSO), the compound acts as a Lewis acid catalyst but decomposes in protic solvents. Validate via kinetic studies (e.g., UV-Vis monitoring of reaction progress) .
- Control Experiments :
- Compare reactivity in inert (N₂) vs. aerobic conditions to isolate oxygen-sensitive pathways.
- Computational Modeling :
(Advanced) How can computational chemistry integrate with experimental data to study reaction mechanisms?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solvation effects on the phosphorus center’s electrophilicity. For example, simulate THF’s coordination to phosphorus to explain enhanced stability .
- QTAIM Analysis : Quantify bond critical points (BCPs) to validate intramolecular hydrogen bonding (e.g., O–H···O interactions with ρ ≈ 0.05 a.u.) .
- Machine Learning : Train models on reaction yield datasets (e.g., varying temperature, solvent, and catalyst loading) to predict optimal conditions for novel derivatives .
(Advanced) What methodologies evaluate this compound’s potential in materials science applications?
Methodological Answer:
- Polymer Additive Studies :
- Catalytic Screening :
- Test in Suzuki-Miyaura couplings; monitor turnover frequency (TOF) via GC-MS. Low TOF (<10 h⁻¹) suggests steric limitations, prompting ligand redesign .
- Surface Modification :
(Basic) What are the key challenges in characterizing this compound’s stereochemistry?
Methodological Answer:
- Chiral HPLC : Employ a Chiralpak® IA column with heptane/isopropanol (90:10) to separate enantiomers. Retention time differences ≥2 min confirm resolution .
- VCD Spectroscopy : Compare experimental and calculated spectra (e.g., using Gaussian 16) to assign absolute configuration. A match in the 1500–1600 cm⁻¹ region validates the R-configuration .
(Advanced) How can AI-driven automation enhance research on derivative compounds?
Methodological Answer:
- Autonomous Reaction Screening :
- Real-Time Data Adjustment :
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
